![molecular formula C19H17N5O3 B2815909 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 921053-78-3](/img/structure/B2815909.png)
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that consists of fused benzene and furan rings . It also contains a tetrazole group, which is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The benzofuran and tetrazole rings are likely to contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ethoxyphenyl and carboxamide groups could affect its solubility, while the benzofuran and tetrazole rings could influence its stability and reactivity .Scientific Research Applications
Antimycobacterial Activity
Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel antimicrobial agents. Researchers have explored benzofuran derivatives for their potential in combating Mycobacterium tuberculosis (Mtb) infections . Specifically, the synthesized benzofuran-based sulfamides demonstrated promising in vitro antitubercular activity against M. tuberculosis H37Rv strains. Notably, compounds Xa and Xu exhibited minimum inhibitory concentration (MIC) values of 64 µg/mL each, highlighting their potential as anti-TB agents. Molecular docking studies further elucidated their mode of inhibition, targeting M. tuberculosis Polyketide synthase .
Anticancer Synergy
Combining different therapeutic agents can enhance their efficacy against cancer. In one study, a benzofuran–oxadiazole scaffold was synthesized by coupling 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol with substituted bromoacetanilide derivatives. The resulting S-alkylated products demonstrated synergistic anticancer activity, making them promising candidates for combination therapy .
Other Applications
Aside from the aforementioned fields, benzofuran derivatives have additional applications:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-2-26-15-9-7-14(8-10-15)24-18(21-22-23-24)12-20-19(25)17-11-13-5-3-4-6-16(13)27-17/h3-11H,2,12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCAHBZNLIDCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide |
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